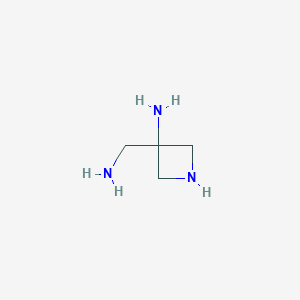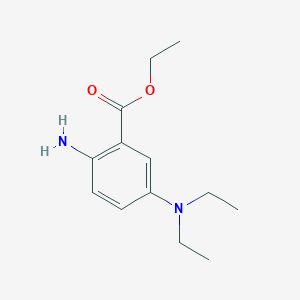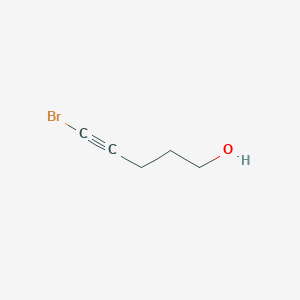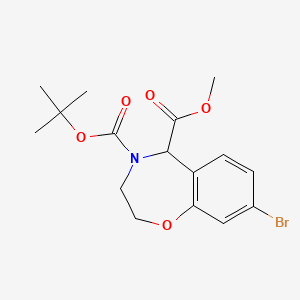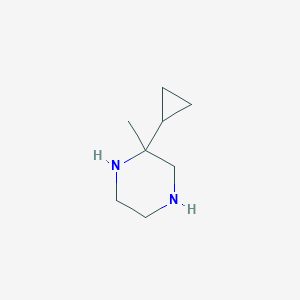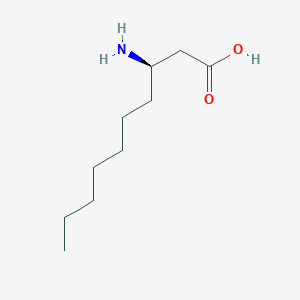
Decanoic acid, 3-amino-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid, 3-amino-, (3R)- is an organic compound that belongs to the class of amino acids It is a derivative of decanoic acid, which is a saturated fatty acid with a ten-carbon chain The (3R) configuration indicates the specific stereochemistry of the amino group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decanoic acid, 3-amino-, (3R)- typically involves the following steps:
Starting Material: The synthesis begins with decanoic acid, which is commercially available or can be synthesized from simpler hydrocarbons.
Stereoselective Synthesis: Ensuring the (3R) configuration requires the use of chiral catalysts or chiral starting materials to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of Decanoic acid, 3-amino-, (3R)- may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques like chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Decanoic acid, 3-amino-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decanoic acid derivatives, while reduction can produce decanol derivatives.
Applications De Recherche Scientifique
Decanoic acid, 3-amino-, (3R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions with biological membranes.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Decanoic acid, 3-amino-, (3R)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular functions. The exact pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanoic acid: A simpler fatty acid without the amino group.
3-Aminodecanoic acid: Similar structure but may differ in stereochemistry.
Capric acid: Another name for decanoic acid, highlighting its use in different contexts.
Uniqueness
Decanoic acid, 3-amino-, (3R)- is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
162285-09-8 |
|---|---|
Formule moléculaire |
C10H21NO2 |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
(3R)-3-aminodecanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m1/s1 |
Clé InChI |
SSKFRIVYCVHCQK-SECBINFHSA-N |
SMILES isomérique |
CCCCCCC[C@H](CC(=O)O)N |
SMILES canonique |
CCCCCCCC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]carbamic acid benzyl ester](/img/structure/B13508321.png)

![6-[4-(4-{4-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}piperazin-1-yl)-4-oxobutanamido]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide](/img/structure/B13508343.png)

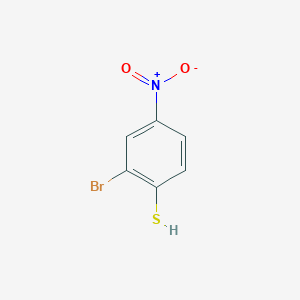
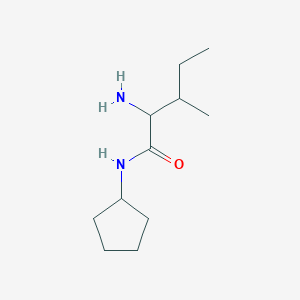
![3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride](/img/structure/B13508368.png)
